6-Nitroindoline

Overview

Description

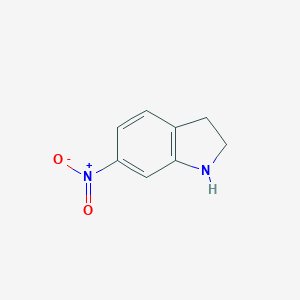

6-Nitroindoline is an organic compound with the molecular formula C8H8N2O2. It is a derivative of indoline, where a nitro group is substituted at the sixth position of the indoline ring. This compound is known for its distinctive reddish-yellow to deep yellow-red crystalline appearance .

Preparation Methods

6-Nitroindoline can be synthesized through various methods. One common synthetic route involves the nitration of indoline using a mixture of nitric acid and sulfuric acid. This reaction typically yields this compound in high purity . Another method involves the air oxidation of 4,6-dinitro-1-(p-toluenesulfonyl)indoline at 70°C in pyridine . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

6-Nitroindoline undergoes several types of chemical reactions, including:

Substitution: It can undergo N-alkylation reactions with alkyl halides in the presence of a base like sodium hydride (NaH) in DMF.

The major products formed from these reactions include N-substituted 6-nitroindoles and N-substituted indolines .

Scientific Research Applications

Medicinal Chemistry

6-Nitroindoline is primarily utilized as a precursor in the synthesis of biologically active compounds. It has been employed in the development of melatonin receptor antagonists, specifically targeting MT2 receptors. This application is significant for potential therapeutic agents in sleep disorders and circadian rhythm regulation .

Case Study : A study demonstrated the synthesis of 2-[(2,3-Dihydro-1H-indol-1-yl)methyl]melatonin analogs using this compound as a key intermediate. The resulting compounds exhibited selective antagonistic activity towards MT2 receptors, highlighting the compound's role in drug discovery .

Material Science

Recent advancements have seen the incorporation of this compound derivatives into smart materials, particularly shape memory polymers (SMPs). These materials exhibit unique properties such as shape memory effects, photochromism, and mechanochromism.

Case Study : A notable study involved grafting N-hydroxyethyl-3,3-dimethyl-6-nitroindoline spiropyran into a polyurethane matrix. This resulted in a smart shape memory polyurethane that demonstrated excellent shape recovery ratios (93.7%) and high shape fixation (97.4%) under UV light activation. Such materials are promising for applications in soft robotics and actuators .

Photoreactive Compounds

This compound has also been explored for its photoreactivity, particularly in the synthesis of new photoreactive compounds. Its derivatives can be used to create materials that respond to light stimuli, which can be beneficial in various technological applications.

Case Study : Research on 7-nitroindoline-S-thiocarbamates revealed their potential as photoreactive agents. These compounds were synthesized efficiently and exhibited interesting photochemical properties, paving the way for their use in photonic devices and sensors .

Data Table: Applications Overview

| Application Area | Compound/Derivative | Key Findings |

|---|---|---|

| Medicinal Chemistry | Melatonin receptor antagonists | Selective activity towards MT2 receptors |

| Material Science | Shape memory polyurethane | Shape recovery (93.7%), Shape fixation (97.4%) |

| Photoreactive Compounds | 7-nitroindoline-S-thiocarbamates | Efficient synthesis; interesting photochemical properties |

Mechanism of Action

The mechanism of action of 6-nitroindoline involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit nitric oxide synthase, an enzyme involved in the production of nitric oxide, which plays a crucial role in various physiological processes . The nitro group in this compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

6-Nitroindoline can be compared with other nitroindoline derivatives, such as 4-nitroindoline and 7-nitroindoline. These compounds share similar structural features but differ in the position of the nitro group on the indoline ring. The unique position of the nitro group in this compound imparts distinct chemical reactivity and biological activity compared to its analogs . For example, 7-nitroindoline is often used in the synthesis of photolabile precursors for neurotransmitters, while this compound is more commonly used in medicinal chemistry for its anti-cancer properties .

Similar Compounds

- 4-Nitroindoline

- 7-Nitroindoline

- 5-Nitroindoline

Biological Activity

6-Nitroindoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) at the 6-position of the indoline ring. This modification can significantly influence its biological activity, as the nitro group can participate in various chemical interactions, including redox reactions and electrophilic substitutions.

Antibacterial Activity

Research indicates that nitro-substituted indoles exhibit notable antibacterial properties. For instance, this compound derivatives have shown effective inhibition against various bacterial strains. A study highlighted that compounds with nitro groups in specific positions demonstrated enhanced lipophilicity and membrane interaction, contributing to their antibacterial efficacy. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 20 μM against Staphylococcus aureus and 30 μM against Pseudomonas aeruginosa .

Antitubercular Activity

The antitubercular effects of this compound have also been studied, with findings suggesting that the presence of the nitro group is crucial for activity against Mycobacterium tuberculosis. One study reported an MIC value of 0.78 μM for selected derivatives, indicating a strong potential for developing new antitubercular agents . The mechanism involves modulation of intracellular pathways that are vital for bacterial survival.

Anti-Inflammatory Properties

This compound has shown promise as an anti-inflammatory agent. Compounds derived from it have been found to inhibit key inflammatory mediators such as iNOS, COX-2, and TNF-α. These effects are attributed to the ability of the nitro group to enhance interactions with biomolecules involved in inflammatory responses . For example, a specific derivative exhibited significant inhibition of NF-kB activation, a critical factor in inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antibacterial Study :

- Antitubercular Study :

- Anti-Inflammatory Mechanism :

Table: Summary of Biological Activities

The biological activities of this compound are largely attributed to its ability to interact with various biological targets:

- Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may exhibit different pharmacological properties.

- Electrophilic Substitution : The presence of the nitro group enhances electrophilicity, allowing for better interaction with nucleophilic sites on proteins and enzymes.

- Modulation of Cellular Pathways : The compound influences intracellular signaling pathways that regulate inflammation and bacterial survival.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-Nitroindoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is synthesized via nitration of indoline derivatives. A common method involves reacting indoline with nitric acid in a controlled acidic medium. For example, in the synthesis of BTK inhibitors, this compound was obtained using trifluoroacetic acid and isopropyl alcohol at 80°C, achieving 93% yield . Key factors include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may risk decomposition.

- Catalysts : Acidic catalysts (e.g., trifluoroacetic acid) enhance nitration efficiency.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates.

Purity (>95%) is confirmed via HPLC or GC-MS, referencing protocols from reagent catalogs .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies nitro group positioning and aromatic proton splitting patterns. For example, the nitro group at position 6 causes distinct deshielding in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₈H₈N₂O₂; 164.16 g/mol) and fragments (e.g., loss of NO₂ group at m/z 118) .

- Melting Point (mp) : Consistent mp ranges (66–70°C) validate purity; deviations suggest impurities or polymorphic forms .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Experimental Design :

- Variables : Temperature (4°C vs. room temperature), light exposure (dark vs. UV), and humidity.

- Metrics : Purity (HPLC), decomposition products (TLC/MS), and hygroscopicity (gravimetric analysis).

- Protocol : Store samples in amber vials with desiccants. Monitor stability monthly for 6–12 months, using accelerated aging studies (40°C/75% RH) to predict long-term degradation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Contradictions in regioselectivity (e.g., para vs. meta substitution) may arise from solvent effects or catalytic systems. To address this:

- Computational Modeling : Use DFT calculations to compare activation energies of possible transition states.

- Isotopic Labeling : Track nitro group migration using ¹⁵N-labeled substrates.

- Kinetic Profiling : Compare rate constants under varying conditions (e.g., Lewis acids vs. Brønsted acids) .

Replicate conflicting studies with strict control of moisture and oxygen levels to isolate variables .

Q. What strategies optimize this compound’s utility in medicinal chemistry, particularly for kinase inhibitor development?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the indoline core with substituents (e.g., methyl, halogens) to enhance binding affinity. In BTK inhibitors, acryloyl chloride modifications improved selectivity .

- Bioisosteric Replacement : Replace the nitro group with sulfonamide or cyano groups to reduce toxicity while retaining electronic effects.

- In Silico Screening : Dock this compound derivatives into kinase active sites (e.g., BTK) using molecular dynamics simulations .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets from literature using PRISMA guidelines, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols).

- Dose-Response Validation : Re-test compounds in standardized assays (e.g., MTT for cytotoxicity) with triplicate measurements.

- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions .

Q. Methodological Frameworks

Q. What criteria define a robust research question for studying this compound’s photophysical properties?

- Guidelines : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Access to UV-Vis spectrometers and TD-DFT software.

- Novel : Explore unexplored solvent effects on fluorescence quantum yield.

- Relevant : Link findings to applications in organic LEDs or biosensors .

Q. How to formulate a hypothesis for this compound’s role in catalytic cycles?

- Protocol :

- Background : Review literature on nitroarenes in catalysis (e.g., nitro as a directing group).

- Hypothesis : “The nitro group in this compound facilitates C–H activation via σ-complex intermediacy.”

- Testing : Design kinetic isotope effect (KIE) experiments and characterize intermediates using in situ IR .

Q. Data Analysis and Reporting

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound toxicity studies?

- Methods :

- Nonlinear Regression : Fit IC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism).

- Error Analysis : Report 95% confidence intervals and use ANOVA for inter-group comparisons.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates .

Q. How to integrate contradictory spectral data (e.g., NMR shifts) into a coherent discussion?

- Strategy :

- Cross-Validation : Compare with computational predictions (e.g., ACD/Labs NMR simulator).

- Contextual Factors : Note solvent deuteration effects or paramagnetic impurities.

- Transparency : Report all raw data in supplementary materials and discuss limitations .

Q. Tables for Key Data

Properties

IUPAC Name |

6-nitro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-10(12)7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNYDSMDSLOMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173393 | |

| Record name | Indoline, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19727-83-4 | |

| Record name | 6-Nitroindoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19727-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoline, 6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019727834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitroindoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indoline, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitroindoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.